Methyl 2,3-dimethylbenzoate
Overview
Description
Methyl 2,3-dimethylbenzoate is an organic compound with the molecular formula C₁₀H₁₂O₂. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by methyl groups, and the carboxyl group is esterified with a methyl group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,3-dimethylbenzoate can be synthesized through the esterification of 2,3-dimethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion. The general reaction is as follows:
2,3-dimethylbenzoic acid+methanolH2SO4Methyl 2,3-dimethylbenzoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity, often involving the use of excess methanol and efficient separation techniques to remove water and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3-dimethylbenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, it can be hydrolyzed back to 2,3-dimethylbenzoic acid and methanol.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in the presence of a catalyst for bromination.
Major Products:
Hydrolysis: 2,3-dimethylbenzoic acid and methanol.
Reduction: 2,3-dimethylbenzyl alcohol.
Substitution: 2,3-dimethyl-4-nitrobenzoate (nitration), 2,3-dimethyl-4-bromobenzoate (bromination)
Scientific Research Applications
Methyl 2,3-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various substituted benzoates.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the manufacture of fragrances, flavorings, and other fine chemicals
Mechanism of Action
The mechanism of action of methyl 2,3-dimethylbenzoate depends on the specific chemical reactions it undergoes. For instance, in hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Methyl benzoate: Lacks the methyl groups at positions 2 and 3, making it less sterically hindered.
Methyl 4-methylbenzoate: Has a single methyl group at position 4, resulting in different reactivity and physical properties.
Ethyl 2,3-dimethylbenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness: Methyl 2,3-dimethylbenzoate is unique due to the presence of two methyl groups on the benzene ring, which can influence its reactivity and steric properties. This makes it a valuable intermediate in organic synthesis, offering different reactivity patterns compared to its analogs .
Properties
IUPAC Name |
methyl 2,3-dimethylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-5-4-6-9(8(7)2)10(11)12-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTXEJYGOHZSIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164475 | |
Record name | Methyl 2,3-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15012-36-9 | |
Record name | Methyl 2,3-dimethylbenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015012369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2,3-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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